
N-(4-chlorophenyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C24H25ClN4O2 and its molecular weight is 436.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chlorophenyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C24H25ClN4O2
- Molecular Weight : 436.9 g/mol
- CAS Number : 1251612-52-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor signaling pathways, which can lead to various pharmacological effects such as:
- Antimicrobial Activity : Inhibition of bacterial growth.
- Anticancer Activity : Induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, a related study evaluated various imidazole compounds against Staphylococcus aureus and Escherichia coli, showing promising results for derivatives similar to this compound .
Compound | Target Bacteria | Methodology | Results |
---|---|---|---|
Compound A | S. aureus | Cylinder wells diffusion | Significant inhibition |
Compound B | E. coli | Cylinder wells diffusion | Moderate inhibition |
Anticancer Activity
The compound has been investigated for its potential in cancer therapy. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, such as SW480 and HCT116, with IC50 values indicating strong efficacy .
Study 1: Anticancer Efficacy
A study focused on the anticancer properties of imidazole derivatives reported that this compound significantly reduced tumor growth in xenograft models. The expression of proliferation markers such as Ki67 was notably decreased, suggesting its potential as an anticancer agent .
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial effects of related compounds in a clinical setting, demonstrating that imidazole derivatives could effectively combat resistant strains of bacteria . This highlights the importance of these compounds in developing new antimicrobial therapies.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
N-(4-chlorophenyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide has been studied for its role as a potential anti-cancer agent. Research indicates that compounds with imidazole rings exhibit significant activity against various cancer cell lines. For instance, studies have demonstrated that imidazole derivatives can inhibit specific kinases involved in cancer progression, making them promising candidates for targeted cancer therapies .
Neurological Disorders
The compound's structure suggests potential activity as a modulator of ion channels, particularly potassium channels. Recent studies have highlighted the importance of potassium channel activators in treating neurological disorders such as epilepsy and neuropathic pain . The imidazole moiety is known to interact with neuronal receptors, which could lead to therapeutic effects in conditions characterized by excitability.
Case Studies
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c25-19-8-12-21(13-9-19)28-24(31)22-15-29(16-26-22)14-17-6-10-20(11-7-17)27-23(30)18-4-2-1-3-5-18/h6-13,15-16,18H,1-5,14H2,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGBXOUDOBEFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.